Cas no 854632-98-7 (5-(Benzyloxy)-3-iodo-1H-indazole)
5-(Benzyloxy)-3-iodo-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Benzyloxy)-3-iodo-1H-indazole
- 3-iodo-5-phenylmethoxy-2H-indazole
- SKKMIHDCBIUHRL-UHFFFAOYSA-N
- SCHEMBL2574384
- A1-34206
- 854632-98-7
- 5-benzyloxy-3-iodo-1 H-indazole
- 5-benzyloxy-3-iodo-1h-indazole
- DB-368097
- G62640
-
- Inchi: 1S/C14H11IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
- InChI Key: SKKMIHDCBIUHRL-UHFFFAOYSA-N
- SMILES: IC1=C2C=C(C=CC2=NN1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 349.99161g/mol
- Monoisotopic Mass: 349.99161g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.9Ų
5-(Benzyloxy)-3-iodo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001644-1g |
5-(Benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95% | 1g |
$464.20 | 2023-08-31 | |
| Chemenu | CM149987-1g |
5-(benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM149987-250mg |
5-(benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM149987-1g |
5-(benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| A2B Chem LLC | AH74849-2.5g |
5-(benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95% | 2.5g |
$1045.00 | 2024-04-19 | |
| Crysdot LLC | CD11044385-1g |
5-(Benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95+% | 1g |
$518 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076424-1g |
5-(benzyloxy)-3-iodo-1H-indazole |
854632-98-7 | 95% | 1g |
¥4092.00 | 2024-07-28 |
5-(Benzyloxy)-3-iodo-1H-indazole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-(Benzyloxy)-3-iodo-1H-indazole
Introduction to 5-(Benzyloxy)-3-iodo-1H-indazole (CAS No. 854632-98-7)
5-(Benzyloxy)-3-iodo-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 854632-98-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule features a unique structural framework comprising an indazole core substituted with a benzyloxy group at the 5-position and an iodine atom at the 3-position. Such structural attributes make it a valuable scaffold for the development of novel bioactive molecules, particularly in the pursuit of therapeutic agents targeting various biological pathways.
The indazole moiety, characterized by a fused benzene and pyrazole ring system, is well-documented for its broad spectrum of biological activities. It serves as a privileged scaffold in drug discovery, exhibiting potential applications in oncology, anti-inflammatory, and antimicrobial therapies. The presence of the iodo substituent at the 3-position of the indazole ring introduces a handle for further chemical manipulation via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of more complex molecular architectures.
The benzyloxy group at the 5-position contributes to the lipophilicity and metabolic stability of the molecule, enhancing its pharmacokinetic properties. This modification is strategically employed to improve solubility and bioavailability, critical factors for drug efficacy. Additionally, the benzyloxy group can serve as a site for further derivatization, allowing chemists to fine-tune the pharmacological profile of the compound.
In recent years, there has been growing interest in indazole derivatives as modulators of key biological targets. For instance, studies have highlighted their potential in inhibiting kinases and other enzymes implicated in cancer progression. The structural motif of 5-(Benzyloxy)-3-iodo-1H-indazole aligns with this trend, positioning it as a promising candidate for further exploration in oncology research. Preclinical studies have begun to unravel its mechanism of action, suggesting interactions with pathways relevant to tumor growth and metastasis.
The synthetic accessibility of 5-(Benzyloxy)-3-iodo-1H-indazole is another factor that underscores its appeal in medicinal chemistry. The compound can be readily synthesized through well-established procedures involving halogenation and etherification steps. This synthetic tractability facilitates rapid screening and optimization campaigns, accelerating the drug discovery process.
Advances in computational chemistry have further amplified the utility of 5-(Benzyloxy)-3-iodo-1H-indazole as a scaffold. Molecular modeling studies have been instrumental in predicting binding affinities and identifying key interactions with target proteins. These insights guide experimental design and help prioritize compounds for further validation.
Moreover, the versatility of 5-(Benzyloxy)-3-iodo-1H-indazole extends to its application in probing signaling networks. Researchers are leveraging this compound to dissect complex biological pathways, providing mechanistic insights that could lead to novel therapeutic strategies. Its ability to modulate protein-protein interactions makes it a valuable tool in systems biology approaches.
The chemical properties of 5-(Benzyloxy)-3-iodo-1H-indazole, including its stability under various conditions and compatibility with multiple reaction conditions, make it suitable for diverse applications in synthetic organic chemistry. Its role as an intermediate has been exploited in constructing more elaborate heterocyclic systems, demonstrating its broad utility beyond pharmaceutical applications.
As research progresses, the exploration of 5-(Benzyloxy)-3-iodo-1H-indazole is expected to yield novel insights into disease mechanisms and therapeutic interventions. Its unique structural features combined with its synthetic tractability position it as a cornerstone compound in modern drug discovery efforts.
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